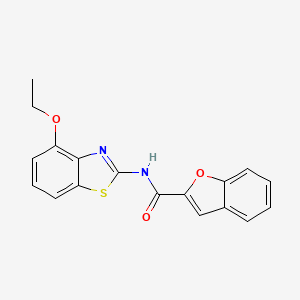

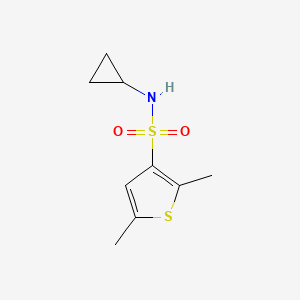

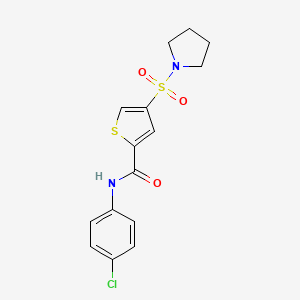

N-环丙基-2,5-二甲基噻吩-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide is a chemical compound likely involved in various organic synthesis processes and chemical studies. While specific studies on this exact compound are not readily available, insights can be gained from related research on cyclopropanation reactions, sulfonamide synthesis, and thiophene modifications.

Synthesis Analysis

The synthesis of similar sulfonamide structures involves reactions such as cyclopropanation, which can be carried out using sulfur ylides or via formal [2+3]-cycloaddition processes with N-benzylic sulfonamides. These reactions provide a framework for constructing sulfonamide compounds with cyclopropyl rings and thiophene derivatives through methods like Suzuki–Miyaura cross-coupling reactions (Mikołajczyk et al., 2005; Zhu et al., 2014).

Molecular Structure Analysis

Research on related compounds, like 3-chloro-N-(4-sulfamoylphenethyl)propanamide, provides insights into the molecular structure, showcasing techniques like X-ray crystallography for determining the structure. These analyses help in understanding the geometric and electronic configurations of sulfonamide derivatives (Durgun et al., 2016).

Chemical Reactions and Properties

The compound likely engages in typical sulfonamide reactions, such as forming derivatives through reactions with different agents. Studies on related sulfonamides indicate that they can undergo transformations like cycloadditions, hydroaminations, and cyclizations, contributing to their diverse chemical properties and applications in organic synthesis (Shi et al., 2004; Zhang et al., 2012).

Physical Properties Analysis

Although specific details on N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide are not available, the physical properties of sulfonamide compounds generally include solubility in various solvents, melting points, and crystal structures. These properties are crucial for their application in pharmaceuticals and chemical syntheses.

Chemical Properties Analysis

The chemical properties of sulfonamides, like reactivity, stability, and electron distribution, are essential for their functionality in chemical reactions. Studies such as those by Li et al. (2007) provide insights into the reactivity and elimination reactions involving sulfone and sulfonamide groups, which can be applied to understand the behavior of N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide in chemical contexts (Li et al., 2007).

科学研究应用

环丙烷化和环异构化反应

烯丙基 3,3-二甲基环丙烯基甲醇醚或磺酰胺在金催化下进行环异构化,生成双环庚烷,收率高,非对映选择性高。这代表了烯烃分子内环丙烷化的一个新途径,展示了磺酰胺化合物在合成有机化学中构建复杂分子结构的效用 (Frédéric Miege 等,2010)。

药物结合和相互作用研究

磺酰胺化合物已被用作荧光探针,用于研究人血清白蛋白 (HSA) 上的药物结合位点,证明了它们在理解药物-蛋白质相互作用中的作用。这项研究有助于我们了解药物如何与体内的蛋白质相互作用,从而影响药物设计和药理学 (Gillian Sudlow 等,1976)。

环氧合酶-2 (COX-2) 抑制剂

COX-2 抑制剂的开发,这是一类用于缓解疼痛和炎症的药物,突出了磺酰胺衍生物在药物化学中的作用。该领域的研究导致了塞来昔布的发现,塞来昔布是一种广泛使用的 COX-2 抑制剂,展示了磺酰胺化合物的治疗潜力 (T. Penning 等,1997)。

冷冻保护剂

磺酰胺衍生物已被探索用作冷冻保护剂,为二甲基亚砜 (DMSO) 等传统化合物提供了一种替代方案。这项研究对于生物保存具有重要意义,包括细胞和组织的低温保存,突出了磺酰胺化合物在生物医学应用中的多功能性 (K. Matsumura & S. Hyon,2009)。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Thiophene-based analogs, including “N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the diverse range of disease states that these compounds can potentially treat.

属性

IUPAC Name |

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S2/c1-6-5-9(7(2)13-6)14(11,12)10-8-3-4-8/h5,8,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMBVROKKEICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)S(=O)(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,5-dimethylthiophene-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)

![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)

![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)

![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)

![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5510793.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)